2,4(3H,5H)-Furandione, 3,5-dimethyl-
Description
3,5-Dimethyl-2,4(3H,5H)-furandione (CAS 5460-81-1) is a cyclic diketone derivative with two methyl substituents at positions 3 and 4. Its molecular formula is C₆H₈O₃, and it has a molecular weight of 128.13 g/mol . This compound is identified as a flavor or aroma contributor in thermally processed foods, such as roasted sweet potatoes, where it is detected at a retention index of 1908 in gas chromatography (GC) analyses . Its low peak area (0.17 in GC analysis) suggests it is a minor but sensorially significant component in complex matrices .
Properties
CAS No. |
5460-81-1 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h3-4H,1-2H3 |
InChI Key |
JZLFAWGGYBKIQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Furandione, 3,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 3,5-dimethyl-4-hydroxy-2-pentenoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2,4(3H,5H)-Furandione, 3,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4(3H,5H)-Furandione, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups on the furan ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,4(3H,5H)-Furandione, 3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4(3H,5H)-Furandione, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the carbonyl group in the furan ring, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 2,4(3H,5H)-Furandione (Tetronic Acid)
Monomethyl Derivatives
a) 3-Methyl-2,4(3H,5H)-Furandione
b) 2,5-Furandione, 3-Methyl-
Dimethyl Structural Isomers
a) 2,5-Dimethyl-3,4(2H,5H)-Furandione
- CAS : 68755-49-7
- Molecular Formula : C₆H₈O₃ (same as target compound)
- Key Differences: Methyl groups at positions 2 and 5 instead of 3 and 5. No reported natural occurrence; primarily a synthetic intermediate .
b) 3-Ethyl-2,4(3H,5H)-Furandione
Physicochemical and Functional Comparisons
Chromatographic Behavior
- Trend : Additional methyl groups increase retention time due to enhanced hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
